

# Head-to-head comparison of VV116 and other nucleoside analogs

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of VV116 and Other Nucleoside Analogs for Antiviral Therapy

This guide provides a head-to-head comparison of VV116, an orally administered nucleoside analog, with other prominent antiviral nucleoside analogs such as remdesivir, molnupiravir, and favipiravir. The comparison focuses on their mechanisms of action, antiviral efficacy based on experimental data, and clinical outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development.

## **Overview of Nucleoside Analogs**

Nucleoside analogs are a cornerstone of antiviral therapy. They function by mimicking natural nucleosides, the building blocks of viral RNA or DNA. Upon incorporation into the nascent viral genome by the viral polymerase, these analogs disrupt the replication process. The primary target for the analogs discussed here is the RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses, including SARS-CoV-2.[1][2]

VV116 is a deuterated derivative of remdesivir's parent nucleoside, designed for improved oral bioavailability.[3][4] Like remdesivir, it targets the viral RdRp. Other analogs, such as molnupiravir and favipiravir, also target the RdRp but can employ different mechanisms to halt viral replication, such as inducing lethal mutations.[5][6][7]

#### **Mechanism of Action**







The antiviral activity of these nucleoside analogs begins with their conversion into a pharmacologically active triphosphate form within the host cell. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the RdRp.

#### **VV116** and Remdesivir

Both VV116 and remdesivir are prodrugs that are metabolized intracellularly to the active nucleoside triphosphate (NTP) form.[3][8] VV116 is an oral prodrug of a deuterated form of GS-441524, while remdesivir is an intravenously administered phosphoramidate prodrug of GS-441524.[1][9][10] The active triphosphate metabolite, an analog of adenosine triphosphate (ATP), is incorporated into the viral RNA strand by the RdRp. This incorporation leads to delayed chain termination, effectively halting RNA synthesis after a few more nucleotides are added.[9][10][11] The deuteration of VV116 is intended to confer potential pharmacokinetic benefits.[1]





Click to download full resolution via product page

Caption: Metabolic activation and mechanism of VV116 and Remdesivir.



#### Molnupiravir

Molnupiravir is an oral prodrug of N-hydroxycytidine (NHC).[12] Inside the cell, it is converted to its active triphosphate form (NHC-TP).[5] NHC-TP can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine.[13] When the viral RdRp incorporates NHC-TP into the new RNA strand, it can be paired with either guanosine or adenosine in the template strand. This leads to an accumulation of mutations throughout the viral genome in subsequent replication cycles, a mechanism known as "viral error induction" or lethal mutagenesis, ultimately producing non-viable viruses.[5][14][15]





Click to download full resolution via product page

Caption: Mechanism of action of Molnupiravir via lethal mutagenesis.



#### **Favipiravir**

Favipiravir is also an oral prodrug that is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), within cells.[16][17] Favipiravir-RTP acts as a purine analog and is recognized by the viral RdRp. Its mechanism is debated, with evidence supporting two main hypotheses: it can either be incorporated into the viral RNA and cause chain termination, or it can induce lethal mutations, similar to molnupiravir.[7][16][18] The predominant mechanism may vary depending on the specific virus.[7]





Click to download full resolution via product page

Caption: Dual mechanisms of action proposed for Favipiravir.

## **Comparative Efficacy Data**

The following tables summarize quantitative data from in vitro, in vivo, and clinical studies to compare the performance of VV116 with other nucleoside analogs.

**Table 1: General Characteristics of VV116 and Other** 

**Nucleoside Analogs** 

| Feature              | VV116                                         | Remdesivir                                       | Molnupiravir                                     | Favipiravir                                      |
|----------------------|-----------------------------------------------|--------------------------------------------------|--------------------------------------------------|--------------------------------------------------|
| Parent<br>Nucleoside | Deuterated GS-<br>441524[1]                   | GS-441524[10]                                    | N-<br>hydroxycytidine<br>(NHC)[12]               | T-705 Ribo[17]                                   |
| Administration       | Oral[3]                                       | Intravenous[9]                                   | Oral[13]                                         | Oral[16]                                         |
| Primary<br>Mechanism | Delayed Chain Termination[1] [10]             | Delayed Chain<br>Termination[9]<br>[11]          | Lethal<br>Mutagenesis[5]<br>[15]                 | Lethal Mutagenesis / Chain Termination[7] [16]   |
| Target Enzyme        | RNA-dependent<br>RNA polymerase<br>(RdRp)[19] | RNA-dependent<br>RNA polymerase<br>(RdRp)[8][11] | RNA-dependent<br>RNA polymerase<br>(RdRp)[5][12] | RNA-dependent<br>RNA polymerase<br>(RdRp)[6][16] |

## Table 2: Comparative In Vitro Antiviral Activity (EC<sub>50</sub>, μM) Against Coronaviruses



| Virus Strain                                                                                                                                                    | Cell Line | VV116       | Remdesivir | GS-441524 | NHC    |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|-------------|------------|-----------|--------|
| SARS-CoV-2<br>(Delta)                                                                                                                                           | Vero E6   | 0.45[1]     | 2.2[1]     | -         | -      |
| SARS-CoV-2<br>(Omicron<br>BA.1)                                                                                                                                 | Vero E6   | 0.17[1]     | 0.54[1]    | -         | -      |
| SARS-CoV-2<br>(Omicron<br>BA.5)                                                                                                                                 | Vero E6   | 0.15[1]     | 0.13[1]    | -         | -      |
| HCoV-OC43                                                                                                                                                       | НСТ-8     | 6.268[10]   | -          | -         | -      |
| HCoV-OC43                                                                                                                                                       | RD        | ~1.0-2.0[1] | >2.0[1]    | ~1.0[1]   | >10[1] |
| HCoV-229E                                                                                                                                                       | MRC-5     | 2.351[10]   | -          | -         | -      |
| HCoV-229E                                                                                                                                                       | Huh-7     | ~1.0[1]     | ~2.0[1]    | ~1.0[1]   | >10[1] |
| HCoV-NL63                                                                                                                                                       | Caco-2    | 2.097[10]   | -          | -         | -      |
| EC <sub>50</sub> (Half-maximal effective concentration ) is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency. |           |             |            |           |        |

**Table 3: Comparative In Vivo Efficacy in SARS-CoV-2 Infected Mice** 



| Treatment (Dose,<br>BID)                                                               | Animal Model          | Outcome Measure                       | Result                                  |
|----------------------------------------------------------------------------------------|-----------------------|---------------------------------------|-----------------------------------------|
| VV116 (100 mg/kg)                                                                      | hACE2-transduced mice | Virus titers in lungs<br>(Day 2 p.i.) | Below detection limit[20]               |
| VV116 (100 mg/kg)                                                                      | hACE2-transduced mice | Virus titers in lungs<br>(Day 5 p.i.) | Below detection limit[20]               |
| Molnupiravir (250 mg/kg)                                                               | hACE2-transduced mice | Virus titers in lungs<br>(Day 2 p.i.) | Below detection limit[20]               |
| Molnupiravir (500 mg/kg)                                                               | hACE2-transduced mice | Virus titers in lungs<br>(Day 2 p.i.) | Below detection limit[20]               |
| GS-621763 (oral)                                                                       | K18-hACE2 mice        | Viral Load, Lung<br>Pathology         | Similar efficacy to<br>Molnupiravir[21] |
| GS-621763 is another oral prodrug of remdesivir's parent nucleoside, similar to VV116. |                       |                                       |                                         |

Table 4: Phase 3 Clinical Trial Outcomes: VV116 vs. Nirmatrelvir–Ritonavir (Paxlovid)



| Outcome Measure                                                                                                                                                                                                  | VV116                             | Nirmatrelvir–<br>Ritonavir       | Finding                               |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------|----------------------------------|---------------------------------------|
| Median Time to Symptom Resolution                                                                                                                                                                                | 7 days[22]                        | 7 days[22]                       | Non-inferiority met[22] [23]          |
| Progression to Severe<br>COVID-19                                                                                                                                                                                | 0%[22]                            | 0%[22]                           | No difference observed[22]            |
| Adverse Events                                                                                                                                                                                                   | Fewer adverse events reported[23] | More adverse events reported[23] | VV116 had a better safety profile[23] |
| Viral Load Rebound                                                                                                                                                                                               | 20.0%[24]                         | 21.7%[24]                        | No significant difference[24]         |
| Symptom Rebound                                                                                                                                                                                                  | 25.6%[24]                         | 24.5%[24]                        | No significant difference[24]         |
| Note: Nirmatrelvir— Ritonavir is a protease inhibitor, not a nucleoside analog, but is a standard-of-care oral antiviral for COVID-19 and was used as a comparator in a key head-to-head clinical trial.[22][23] |                                   |                                  |                                       |

### **Experimental Protocols**

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are generalized protocols for the key experiments cited.

#### In Vitro Antiviral Activity and Cytotoxicity Assays

The antiviral activity of nucleoside analogs is typically determined by measuring the reduction in viral replication in cell culture.





Click to download full resolution via product page

Caption: General workflow for in vitro antiviral efficacy testing.



- Cell Culture: Appropriate host cells (e.g., Vero E6 for SARS-CoV-2, Caco-2 for HCoV-NL63)
   are seeded in multi-well plates and grown to near confluence.[10][20]
- Compound Preparation: The nucleoside analogs are serially diluted to a range of concentrations.
- Infection and Treatment: Cells are infected with the virus at a specific multiplicity of infection (MOI). Simultaneously or shortly after, the diluted compounds are added to the wells.
- Incubation: The plates are incubated for a period (e.g., 24-72 hours) to allow for viral replication.
- Quantification: The extent of viral replication is measured. Common methods include:
  - Quantitative Reverse Transcription PCR (qRT-PCR): Measures the amount of viral RNA.
     [20]
  - Viral Yield Reduction (VYR) Assay: Measures the titer of infectious virus particles produced.[10]
  - Cytopathic Effect (CPE) Inhibition Assay: Visually assesses the protection of cells from virus-induced damage.[15]
- EC<sub>50</sub> Calculation: The concentration of the drug that inhibits viral replication by 50% (EC<sub>50</sub>) is calculated from the dose-response curve.[10]
- Cytotoxicity (CC<sub>50</sub>) Assay: In parallel, uninfected cells are treated with the same drug concentrations to measure cytotoxicity. Cell viability is assessed using assays like MTS or CCK-8. The concentration that reduces cell viability by 50% is the CC<sub>50</sub>.[4][10] The Selectivity Index (SI = CC<sub>50</sub>/EC<sub>50</sub>) is often calculated to represent the therapeutic window of the drug.

#### Animal Models for In Vivo Efficacy

Animal models are essential for evaluating the therapeutic efficacy and pharmacokinetics of antiviral drugs in a living organism.



- Model Selection: Small animal models that are susceptible to the virus are used. For SARS-CoV-2, this often requires genetically modified mice, such as those expressing the human ACE2 receptor (e.g., K18-hACE2 or hACE2-transduced mice), or other susceptible animals like Syrian hamsters or ferrets.[20][21][25][26]
- Infection: Animals are intranasally inoculated with a defined dose of the virus.
- Treatment: Treatment with the antiviral drug (e.g., VV116) or a vehicle control is initiated at a specified time point post-infection. The drug is administered via the relevant route (e.g., oral gavage for VV116 and molnupiravir).[20]
- Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss and mortality.[10]
- Endpoint Analysis: At specific days post-infection, subgroups of animals are euthanized. Tissues, particularly the lungs, are harvested to quantify:
  - Viral Load: Measured by qRT-PCR (viral RNA copies) and plaque assays (infectious virus titers).[20]
  - Pathology: Histopathological examination of lung tissue to assess inflammation and damage.[20]
  - Pulmonary Function: In some studies, lung function is directly measured.

#### Conclusion

VV116 has emerged as a potent oral nucleoside analog with a mechanism of action similar to its parent compound, remdesivir. In vitro data demonstrate that VV116 has broad-spectrum activity against various human coronaviruses, with potency that is often comparable or superior to remdesivir, particularly against certain SARS-CoV-2 variants.[1] In vivo studies in mouse models confirm its efficacy in reducing viral load and lung pathology, performing similarly to other oral antivirals like molnupiravir.[20][21]

Head-to-head clinical trials against the standard-of-care protease inhibitor nirmatrelvir-ritonavir have shown that VV116 is non-inferior in terms of clinical recovery time and exhibits a more favorable safety profile with fewer adverse events.[22][23] The development of effective and



safe oral antivirals like VV116 is critical for managing ongoing and future viral threats, offering a valuable alternative to intravenous treatments and drugs with significant drug-drug interaction liabilities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Analogue VV116 | Organic Chemistry [organicchemistry.eu]
- 5. Molnupiravir: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Remdesivir Wikipedia [en.wikipedia.org]
- 10. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 12. Molnupiravir: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molnupiravir Wikipedia [en.wikipedia.org]



- 14. researchgate.net [researchgate.net]
- 15. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity [mdpi.com]
- 16. sterispharma.com [sterispharma.com]
- 17. Favipiravir Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 -PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. clinician.nejm.org [clinician.nejm.org]
- 23. contagionlive.com [contagionlive.com]
- 24. COVID-19 Rebound After VV116 vs Nirmatrelvir-Ritonavir Treatment: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Head-to-head comparison of VV116 and other nucleoside analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612199#head-to-head-comparison-of-vv116-and-other-nucleoside-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com